

Ochratoxin A-d5: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Ochratoxin A-d5

Cat. No.: B1146178

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential components found on a Certificate of Analysis (CoA) for the isotopically labeled internal standard, **Ochratoxin A-d5**. This document is crucial for ensuring the accuracy and reliability of analytical data in research and drug development settings. The guide details the key quality parameters, the analytical methodologies used for their verification, and the proper handling and storage of this certified reference material.

Quantitative Data Summary

A Certificate of Analysis for **Ochratoxin A-d5** provides critical quantitative data that certifies its identity, purity, and concentration. These parameters are essential for its use as an internal standard in isotope dilution mass spectrometry and other quantitative analytical methods. The following tables summarize the typical specifications found on a CoA.

Table 1: General Properties and Identification

Parameter	Specification
Chemical Name	N-[[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine-d5
CAS Number	666236-28-8
Molecular Formula	C ₂₀ D ₅ H ₁₃ ClNO ₆
Molecular Weight	408.84 g/mol [1]
Mass Shift (M+5)	Confirmed

Table 2: Purity and Concentration

Parameter	Specification
Chemical Purity (by HPLC)	≥98%
Isotopic Purity (d5)	>98% relative abundance[2]
Certified Concentration	E.g., 10 µg/mL in Acetonitrile
Uncertainty	E.g., ± 0.5 µg/mL

Table 3: Storage and Handling

Parameter	Specification
Storage Condition	-20°C[1]
Solvent	Acetonitrile
Format	Solution

Experimental Protocols

The certification of **Ochratoxin A-d5** relies on a series of rigorous analytical tests. The methodologies for these tests are detailed below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Chemical purity is determined using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. This method separates **Ochratoxin A-d5** from any non-labeled Ochratoxin A, isomers, or other impurities.

- Instrumentation: A standard HPLC system equipped with a fluorescence detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of acetic or formic acid to improve peak shape. For example, a mixture of acetonitrile/water/acetic acid (99/99/2, v/v/v).
- Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
- Detection: Fluorescence detection with excitation at approximately 333 nm and emission at approximately 460 nm.
- Sample Preparation: The **Ochratoxin A-d5** standard solution is typically diluted with the mobile phase to an appropriate concentration for analysis.
- Quantification: The chemical purity is calculated by dividing the peak area of **Ochratoxin A-d5** by the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity Confirmation

LC-MS/MS is a powerful technique used to confirm the identity of **Ochratoxin A-d5** and determine its isotopic purity. This is achieved by monitoring specific precursor and product ion transitions (Selected Reaction Monitoring - SRM).

- Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

- Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode.
- SRM Transitions:
 - **Ochratoxin A-d5** (Positive Ion Mode): A common transition is the precursor ion $[M+H]^+$ at m/z 409 to a product ion at m/z 363.^[2]
 - Ochratoxin A (for comparison): The corresponding transition for the unlabeled compound is m/z 404 to m/z 358.^[2]
- Sample Preparation: The standard solution is diluted with an appropriate solvent, such as methanol or acetonitrile, to a low concentration suitable for MS analysis.
- Analysis: The relative abundance of the d5 isotopologue is determined by comparing the signal intensity of the **Ochratoxin A-d5** SRM transition to any signal observed at the SRM transition for unlabeled Ochratoxin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR (Proton NMR) spectroscopy is employed to confirm the successful deuteration of the phenyl ring in the phenylalanine moiety of **Ochratoxin A-d5**.

- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: The **Ochratoxin A-d5** standard is dried down and re-dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Analysis: The ^1H NMR spectrum of **Ochratoxin A-d5** is expected to show the absence of signals in the aromatic region corresponding to the protons of the phenylalanine ring, confirming their replacement with deuterium atoms.^[2]

Mandatory Visualizations

The following diagrams illustrate key processes related to the certification and use of **Ochratoxin A-d5**.

Caption: Workflow for the Certification of **Ochratoxin A-d5**.

Caption: Isotope Dilution Mass Spectrometry Workflow using **Ochratoxin A-d5**.

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References

- 1. Ochratoxin A-d5 10ug/mL acetonitrile, analytical standard 666236-28-8 [sigmaaldrich.com]
- 2. Ochratoxin A-d5 | 666236-28-8 | Benchchem [benchchem.com]
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